molecular formula C18H18N4O2S2 B2805778 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide CAS No. 872988-16-4

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2805778
CAS No.: 872988-16-4
M. Wt: 386.49
InChI Key: KIJQPKRZQNNYFT-UHFFFAOYSA-N
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Description

2-((6-(2,4-Dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a synthetic small molecule featuring a pyridazine-thioacetamide scaffold with a 2,4-dimethylthiazole substituent and a para-methoxyphenyl acetamide group. The thiazole and pyridazine moieties are known to enhance bioavailability and target binding affinity, while the 4-methoxyphenyl group may contribute to metabolic stability .

Properties

IUPAC Name

2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2S2/c1-11-18(26-12(2)19-11)15-8-9-17(22-21-15)25-10-16(23)20-13-4-6-14(24-3)7-5-13/h4-9H,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJQPKRZQNNYFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiazole and pyridazine rings. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process is optimized to minimize waste and ensure the safety of the production environment.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand cellular processes.

  • Medicine: Potential therapeutic applications include its use as a drug candidate for treating various diseases.

  • Industry: It can be utilized in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Differences: The target compound’s pyridazine-thioacetamide scaffold contrasts with triazole-based analogs (e.g., ).

Substituent Impact :

  • The 2,4-dimethylthiazole group in the target compound may enhance lipophilicity and membrane permeability compared to the triazole-linked pyridinyl or thiophenyl groups in analogs .
  • The 4-methoxyphenyl moiety is conserved across multiple analogs (e.g., ), suggesting its role as a pharmacophore for receptor interaction or metabolic stability.

Biological Activity

2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide is a complex organic compound characterized by a thiazole moiety linked to a pyridazine ring and an acetamide functional group. This structure suggests potential biological activities, particularly in medicinal chemistry, due to the pharmacological properties associated with both thiazole and pyridazine derivatives.

Structural Features

The compound's structure can be broken down into key components:

  • Thiazole ring : Known for diverse pharmacological properties.
  • Pyridazine ring : Often associated with anticancer activity.
  • Acetamide group : Contributes to the compound's interaction with biological targets.

Biological Activity Overview

Research indicates that compounds similar to 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide exhibit various biological activities, including:

  • Antimicrobial properties
  • Anticancer effects
  • Enzyme inhibition

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesBiological Activity
2-AminothiazoleThiazole ringAntimicrobial
PyridazinonePyridazine ringAnticancer
ThioacetamideThioether linkageEnzyme inhibitor

This table highlights the unique combination of functionalities in 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide that may lead to a diverse range of biological activities not found in simpler analogs.

Case Studies and Research Findings

  • Antimalarial Activity : A systematic study on thiazole analogs showed significant in vitro antimalarial activity against Plasmodium falciparum. Modifications in the N-aryl amide group linked to the thiazole ring were found to enhance potency while maintaining low cytotoxicity in HepG2 cell lines. This suggests that similar modifications could be beneficial for enhancing the efficacy of 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide against malaria .
  • Leishmanicidal Activity : Hybrid phthalimido-thiazoles demonstrated promising leishmanicidal activity with low toxicity to mammalian cells. The compounds reduced the survival of intracellular amastigotes and induced significant ultrastructural changes in the parasites. This study indicates that thiazole derivatives could be explored for developing new antileishmaniasis drugs .
  • Antitumor Properties : Research into thiazole-linked compounds has revealed their potential as anticancer agents. Specific structural features, such as electron-withdrawing groups on the phenyl ring, were correlated with increased cytotoxic activity against cancer cell lines. The presence of a methoxy group was particularly noted for enhancing efficacy .

Understanding how 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide interacts with biological targets is crucial. Interaction studies could involve:

  • Binding affinity assays
  • Enzyme inhibition tests
    These studies would elucidate the compound's mechanism of action and its therapeutic potential.

Q & A

Basic: What are the optimal synthetic routes for 2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide?

Methodological Answer:
The synthesis typically involves multi-step pathways:

  • Step 1: Construction of the pyridazine-thiol intermediate via cyclization of hydrazine derivatives with diketones or via nucleophilic substitution (e.g., using 6-chloropyridazine derivatives).
  • Step 2: Thioether linkage formation by reacting the pyridazine-thiol with chloroacetamide derivatives under basic conditions (e.g., NaH in DMF) .
  • Step 3: Functionalization of the thiazole ring (2,4-dimethylthiazol-5-yl) through Hantzsch thiazole synthesis, combining thiourea derivatives with α-haloketones .
    Critical Parameters:
  • Temperature control (e.g., 0–5°C for thiol coupling to avoid disulfide formation).
  • Solvent choice (e.g., DMF for polar intermediates, ethanol for recrystallization).
  • Purification via column chromatography or HPLC to achieve >95% purity .

Basic: How is structural characterization of this compound performed?

Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR confirm substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, thiazole methyl groups at δ 2.4–2.6 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ at m/z 413.12 for C20H20N4O2S2).
  • X-ray Crystallography: Resolves 3D conformation, particularly the orientation of the thioacetamide linker and dihedral angles between aromatic rings .

Basic: What initial biological assays are recommended for screening its activity?

Methodological Answer:

  • Enzyme Inhibition: Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC50 determination).
  • Antiproliferative Activity: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure .
  • Antimicrobial Screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

Advanced: How can contradictory bioactivity data across studies be resolved?

Methodological Answer:
Contradictions may arise from:

  • Assay Variability: Standardize protocols (e.g., cell passage number, serum concentration in MTT assays) .
  • Structural Analogues: Compare with derivatives (e.g., replacing 4-methoxyphenyl with 4-nitrophenyl enhances kinase inhibition but reduces solubility) .
  • Metabolic Stability: Use liver microsome assays to assess degradation rates (e.g., CYP3A4 involvement) .
    Example Resolution: If antiproliferative activity differs between studies, validate via orthogonal assays (e.g., clonogenic survival vs. ATP-based viability) .

Advanced: What computational strategies support SAR studies for this compound?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to model interactions with targets (e.g., EGFR’s ATP-binding pocket). Focus on key residues (e.g., Lys721, Thr830) .
  • QSAR Models: Build regression models using descriptors like logP, polar surface area, and H-bond acceptors to predict IC50 .
  • MD Simulations: Assess stability of ligand-target complexes over 100 ns trajectories (e.g., RMSD < 2 Å indicates stable binding) .

Advanced: How can metabolic stability and toxicity be evaluated preclinically?

Methodological Answer:

  • In Vitro:
    • Hepatic Metabolism: Incubate with human liver microsomes (HLM) and monitor parent compound depletion via LC-MS .
    • CYP Inhibition: Screen against CYP isoforms (3A4, 2D6) using fluorogenic substrates .
  • In Vivo:
    • Acute Toxicity: Dose escalation in rodents (OECD 423) to determine LD50.
    • Genotoxicity: Ames test (bacterial reverse mutation) and micronucleus assay .

Advanced: What strategies optimize solubility and formulation for in vivo studies?

Methodological Answer:

  • Salt Formation: Test hydrochloride or sodium salts to enhance aqueous solubility.
  • Nanoformulation: Encapsulate in PEGylated liposomes (e.g., 100 nm size via extrusion) to improve bioavailability .
  • Co-solvents: Use Cremophor EL or DMSO (≤10% v/v) for IV administration .

Advanced: How does structural modification impact target selectivity?

Case Study:

Modification Effect Reference
Replace 4-methoxy with 4-fluoro↑ Kinase selectivity (VEGFR2 IC50: 0.8 μM → 0.3 μM)
Substitute thioether with sulfone↓ Cellular permeability (logP: 3.1 → 1.9)
Add methyl group to thiazole↑ Metabolic stability (HLM t1/2: 15 → 45 min)

Advanced: How is stability under physiological conditions assessed?

Methodological Answer:

  • pH Stability: Incubate in buffers (pH 1.2–7.4) for 24 hr; analyze degradation via HPLC.
  • Thermal Stability: Store at 25°C, 40°C, and 60°C for 1 month; track decomposition products .
  • Light Sensitivity: Expose to UV-Vis (300–800 nm) and monitor photodegradation .

Advanced: What orthogonal assays validate mechanism of action?

Methodological Answer:

  • Target Engagement: CETSA (Cellular Thermal Shift Assay) to confirm binding to intended targets (e.g., EGFR) .
  • Pathway Analysis: RNA-seq or phosphoproteomics to identify downstream effects (e.g., MAPK pathway inhibition) .
  • Resistance Studies: Generate resistant cell lines via prolonged exposure; sequence candidate genes (e.g., EGFR T790M mutation) .

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